3-(3-Chlorophenyl)but-2-enoic acid
Description
3-(3-Chlorophenyl)but-2-enoic acid is a chlorinated derivative of but-2-enoic acid, characterized by a phenyl ring substituted with a chlorine atom at the meta (3rd) position. Chlorine, as an electron-withdrawing group, enhances the acidity of the carboxylic acid moiety compared to non-halogenated analogs .
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCQHVRLZOUFS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 3-(3-Chlorophenyl)but-2-enoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also employed in the development of new bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Data for this compound is inferred from analogs.
Substituent Position and Electronic Effects
- Chlorine Position : The para-chloro isomer (4-position) exhibits distinct spectral properties compared to the meta (3-position) isomer. For example, the para-substituted compound shows aromatic proton signals at δ 7.35–7.25 ppm in ¹H-NMR, whereas the meta isomer would likely display a different splitting pattern due to symmetry differences .
- Electron-Withdrawing vs. Donating Groups : The 4-methoxy derivative (electron-donating) has reduced acidity (pKa ~4.5–5.0) compared to chlorinated analogs (pKa ~2.5–3.0), influencing solubility and reactivity in nucleophilic reactions .
Biological Activity
3-(3-Chlorophenyl)but-2-enoic acid, also known as a derivative of cinnamic acid, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H9ClO2
- CAS Number : 7394-51-6
The presence of the chlorophenyl group contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. Key mechanisms include:
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antioxidant Activity : The compound has also been reported to possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases.
In Vitro Studies
Several in vitro studies have demonstrated the biological effects of this compound:
- Antimicrobial Activity : In a study assessing the antimicrobial properties, the compound showed effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research has highlighted its ability to reduce inflammation markers in cell cultures, suggesting its role as a potential anti-inflammatory agent.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Cancer Research : A notable study explored the compound's effects on cancer cell lines. It was found to induce apoptosis (programmed cell death) in specific cancer types, indicating its potential as an anticancer agent.
- Diabetes Management : Another study focused on its role in glucose metabolism. The compound demonstrated the ability to enhance insulin sensitivity in diabetic models, suggesting a potential application in diabetes management.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits COX enzymes | |
| Antimicrobial Activity | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers | |
| Induction of Apoptosis | Induces apoptosis in cancer cell lines | |
| Enhanced Insulin Sensitivity | Improves glucose metabolism in diabetic models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
